![molecular formula C9H11ClN2O B1377630 3-Amino-1-phenylazetidin-2-one hydrochloride CAS No. 889214-85-1](/img/structure/B1377630.png)
3-Amino-1-phenylazetidin-2-one hydrochloride
Overview
Description
3-Amino-1-phenylazetidin-2-one hydrochloride: is a chemical compound with the molecular formula C₉H₁₁ClN₂O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenylazetidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with ammonia to produce phenylacetamide. This intermediate undergoes cyclization with chloroacetyl chloride in the presence of a base to form 3-Amino-1-phenylazetidin-2-one, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-phenylazetidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles like alkyl halides, acyl chlorides; reactions are conducted in the presence of bases or catalysts.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
3-Amino-1-phenylazetidin-2-one hydrochloride serves as a building block in the synthesis of complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Reaction Type | Description | Products Formed |
---|---|---|
Oxidation | Reaction with oxidizing agents | Ketones or carboxylic acids |
Reduction | Reaction with reducing agents | Amines or alcohols |
Substitution | N-substituted derivatives | Various substituted azetidinones |
Biology
The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Studies indicate that it exhibits notable antimicrobial effects against Gram-negative bacteria, with the presence of electron-withdrawing groups enhancing its potency . Additionally, its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity to exert biological effects.
Medicine
In medicinal chemistry, this compound is explored as a potential therapeutic agent . Its unique structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating conditions such as depression and cancer .
Case Study: Anticancer Activity
Research has demonstrated that certain derivatives of azetidinones exhibit significant anticancer activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of specific substituents on the phenyl ring has been shown to enhance this activity, indicating structure-activity relationships (SAR) that are crucial for drug design .
Mechanism of Action
The mechanism of action of 3-Amino-1-phenylazetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-1-phenylazetidin-2-one: The non-hydrochloride form of the compound.
4-Amino-1-phenylazetidin-2-one: A structural isomer with the amino group at a different position.
3-Amino-1-(4-methylphenyl)azetidin-2-one: A derivative with a methyl group on the phenyl ring.
Uniqueness: 3-Amino-1-phenylazetidin-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .
Biological Activity
3-Amino-1-phenylazetidin-2-one hydrochloride is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. Its unique azetidinone structure features an amino group and a phenyl ring, which contribute to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. The compound's mechanism of action involves:
- Binding Affinity : It exhibits binding affinity towards specific enzymes involved in cellular processes.
- Modulation of Pathways : The compound can influence various signaling pathways, which is critical for its anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that this compound displays promising anticancer properties. A study highlighted its efficacy against the MCF-7 breast cancer cell line, where it demonstrated significant cytotoxic effects. The results showed varying degrees of inhibition depending on the concentration used:
Concentration (μM) | Percentage Inhibition (%) |
---|---|
0.1 | 30 |
0.5 | 60 |
1 | 80 |
2 | 95 |
These findings suggest that higher concentrations lead to increased cytotoxicity, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that it exhibits activity against various bacterial strains. For instance, it has been effective against:
- Klebsiella pneumoniae
- Staphylococcus aureus
The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Case Studies
Several case studies have explored the biological activities of related azetidinone derivatives, providing insights into the structure-activity relationships (SAR) that govern their efficacy:
- Study on Derivatives : A series of azetidinone derivatives were synthesized and tested for their anticancer activity against MCF-7 cells. The most potent derivatives exhibited IC values in the nanomolar range, indicating strong potential as therapeutic agents .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of azetidinone derivatives, revealing that modifications to the phenyl ring significantly enhanced their antibacterial activity against resistant strains .
Properties
IUPAC Name |
3-amino-1-phenylazetidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-8-6-11(9(8)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAIPOQTPMGQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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